molecular formula C12H13N3O4S B14170540 Benzenesulfonamide, N-(5-(2-hydroxyethoxy)-2-pyrimidinyl)-, sodium salt CAS No. 3833-54-3

Benzenesulfonamide, N-(5-(2-hydroxyethoxy)-2-pyrimidinyl)-, sodium salt

Cat. No.: B14170540
CAS No.: 3833-54-3
M. Wt: 295.32 g/mol
InChI Key: RVHKPYUHEMOMIZ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(5-(2-hydroxyethoxy)-2-pyrimidinyl)-, sodium salt is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This specific compound features a benzenesulfonamide group attached to a pyrimidine ring, which is further substituted with a hydroxyethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(5-(2-hydroxyethoxy)-2-pyrimidinyl)-, sodium salt typically involves the reaction of benzenesulfonyl chloride with 5-(2-hydroxyethoxy)-2-pyrimidinamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(5-(2-hydroxyethoxy)-2-pyrimidinyl)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives like aldehydes and carboxylic acids, reduced dihydropyrimidine compounds, and various substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide, N-(5-(2-hydroxyethoxy)-2-pyrimidinyl)-, sodium salt has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(5-(2-hydroxyethoxy)-2-pyrimidinyl)-, sodium salt involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N-[2-[5-(2-hydroxyethoxy)-2-thienyl]ethyl]
  • Benzenesulfonamide, N-[2-bromo-6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-4-pyrimidinyl]

Uniqueness

Benzenesulfonamide, N-(5-(2-hydroxyethoxy)-2-pyrimidinyl)-, sodium salt is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

3833-54-3

Molecular Formula

C12H13N3O4S

Molecular Weight

295.32 g/mol

IUPAC Name

N-[5-(2-hydroxyethoxy)pyrimidin-2-yl]benzenesulfonamide

InChI

InChI=1S/C12H13N3O4S/c16-6-7-19-10-8-13-12(14-9-10)15-20(17,18)11-4-2-1-3-5-11/h1-5,8-9,16H,6-7H2,(H,13,14,15)

InChI Key

RVHKPYUHEMOMIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)OCCO

Origin of Product

United States

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